KR-26556
Description
KR-26556 is a sulfamoylbenzamide-based hepatitis B virus (HBV) capsid assembly modulator (CAM) developed to inhibit viral replication by disrupting the formation of functional viral capsids. It belongs to the sulfamoylbenzamide (SBA) class of compounds, which act as capsid assembly accelerators, promoting the formation of aberrant capsid structures that prevent encapsidation of viral pregenomic RNA (pgRNA) and polymerase .
Properties
Molecular Formula |
C18H17F4N3O4S |
|---|---|
Molecular Weight |
447.4046 |
IUPAC Name |
2-amino-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide |
InChI |
InChI=1S/C18H17F4N3O4S/c19-12-8-15(23)11(18(27)24-9-5-13(20)17(22)14(21)6-9)7-16(12)30(28,29)25-3-1-10(26)2-4-25/h5-8,10,26H,1-4,23H2,(H,24,27) |
InChI Key |
VPVGGXRVWGBGDZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(F)=C(F)C(F)=C1)C2=CC(S(=O)(N3CCC(O)CC3)=O)=C(F)C=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KR-26556; KR-26556; KR-26556; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Chemical Structure: KR-26556 features a central aromatic ring substituted with fluorine (position 4) and methoxy (position 6) groups. A 3,4-difluoro modification further enhances its conformational disruption of the HBV core protein (HBc) dimer, inducing the formation of nonfunctional tubular particles .
- Pharmacological Profile :
- Potency : EC₅₀ = 40 nM in HBV DNA reduction assays in HepG2.2.15 cells, significantly outperforming its parent compound NVR 3-778 (EC₅₀ = 0.36 µM) .
- Selectivity Index : >250-fold selectivity over cytotoxicity in cell viability assays .
- Pharmacokinetics (PK) : Oral bioavailability of 80%, moderate clearance (0.81 L/h/kg), and low CYP enzyme inhibition, suggesting favorable in vivo safety .
This compound is under preclinical evaluation, with structural optimizations focusing on improving capsid-binding affinity and metabolic stability .
Comparison with Similar Compounds
HBV CAMs are classified into two main structural classes: heteroaryldihydropyrimidines (e.g., Bay41-4109, GLS4) and sulfamoylbenzamides (e.g., NVR 3-778, this compound). Below is a detailed comparison of this compound with key analogues:
Table 1: Comparative Analysis of this compound and Similar HBV Capsid Assembly Modulators
Key Findings:
Structural Advantages of this compound :
- Fluorine substitutions at positions 3 and 4 increase hydrophobic interactions with the HBc dimer interface, stabilizing aberrant capsid conformations .
- Methoxy groups enhance solubility and reduce metabolic degradation compared to NVR 3-778 .
Potency and Selectivity :
- This compound’s EC₅₀ is 9-fold lower than NVR 3-778 and comparable to AT-130, but with higher selectivity (>250 vs. 120 for NVR 3-778) .
- Heteroaryldihydropyrimidines like GLS4 show higher potency (EC₅₀ = 12 nM) but narrower therapeutic windows due to toxicity risks .
Mechanistic Differences :
- This compound and AT-130 induce tubular capsid structures , whereas GLP-26 forms spherical aggregates , both preventing pgRNA packaging .
- Bay41-4109 and GLS4 destabilize capsid protein dimers via direct binding to hydrophobic pockets .
NVR 3-778, while less potent, has advanced to Phase II trials due to earlier development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
